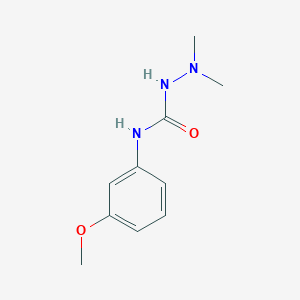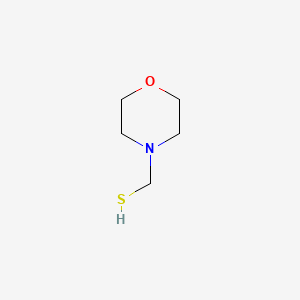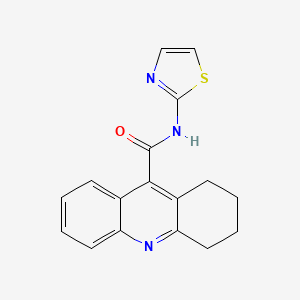
4-(M-Anisyl)-1,1-dimethylsemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(M-Anisyl)-1,1-dimethylsemicarbazide is an organic compound that belongs to the class of semicarbazides It is characterized by the presence of a methoxyphenyl group (m-anisyl) attached to a semicarbazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(M-Anisyl)-1,1-dimethylsemicarbazide typically involves the reaction of m-anisidine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(M-Anisyl)-1,1-dimethylsemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
4-(M-Anisyl)-1,1-dimethylsemicarbazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(M-Anisyl)-1,1-dimethylsemicarbazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the methoxyphenyl group plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoanisole: A compound with a similar methoxyphenyl group but with a bromine substituent.
m-Anisyl alcohol: Another compound with a methoxyphenyl group but with an alcohol functional group.
Uniqueness
4-(M-Anisyl)-1,1-dimethylsemicarbazide is unique due to the presence of the semicarbazide moiety, which imparts distinct chemical and biological properties. This makes it different from other similar compounds like 4-bromoanisole and m-anisyl alcohol, which have different functional groups and reactivity.
Propriétés
Numéro CAS |
22541-10-2 |
|---|---|
Formule moléculaire |
C10H15N3O2 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-(dimethylamino)-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C10H15N3O2/c1-13(2)12-10(14)11-8-5-4-6-9(7-8)15-3/h4-7H,1-3H3,(H2,11,12,14) |
Clé InChI |
PDOGILYMIZJNMK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)NC(=O)NC1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11961637.png)

![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11961641.png)

![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961651.png)





![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B11961676.png)


![4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11961688.png)
